molecular formula C22H24N2O8 B607189 Doxycycline CAS No. 564-25-0

Doxycycline

Cat. No. B607189
CAS RN: 564-25-0
M. Wt: 444.44
InChI Key: JBIWCJUYHHGXTC-AKNGSSGZSA-N
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Description

Doxycycline is a broad-spectrum antibacterial synthetically derived from oxytetracycline . It is used to treat many different bacterial infections including acne, urinary and respiratory tract infections, eye infections, gum disease, gonorrhea, chlamydia, and syphilis .


Synthesis Analysis

The synthesis process of doxycycline involves a chemical oscillation system designed to distinguish two different classes of antibiotics, tetracycline and its isomer doxycycline .


Molecular Structure Analysis

The molecular formula of doxycycline monohydrate is C22H24N2O8·H2O with a molecular weight of 462.46 . The chemical designation for doxycycline is 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide monohydrate .


Chemical Reactions Analysis

Doxycycline undergoes various chemical reactions. For instance, it can be distinguished from its isomer tetracycline using a Briggs-Rauscher chemical oscillation system . Additionally, it degrades in the presence of Cu(II)/H2O2 reagent in aqueous solutions .


Physical And Chemical Properties Analysis

Doxycycline has a density of 1.6±0.1 g/cm3, a boiling point of 762.6±60.0 °C at 760 mmHg, and a flash point of 415.0±32.9 °C . It also has a molar refractivity of 109.0±0.4 cm3 .

Scientific Research Applications

  • Dermatology : Doxycycline is used for its anti-inflammatory properties and safety in dermatology, particularly for cutaneous inflammatory diseases (Henehan, Montuno, & de Benedetto, 2017).

  • Cell Metabolism : In human cell lines, doxycycline alters gene expression patterns, shifting metabolism towards a more glycolytic phenotype and affecting proliferation (Ahler et al., 2013).

  • Mitochondrial Function : Tetracyclines like doxycycline disturb mitochondrial function across various eukaryotic models, impacting mitochondrial translation and inducing mitochondrial proteotoxic stress (Moullan et al., 2015).

  • Antibacterial Effects : Doxycycline's efficacy against Borrelia burgdorferi, the bacteria causing Lyme disease, has been studied, focusing on its action during different growth phases of the bacteria (Caskey & Embers, 2015).

  • Ophthalmology : Doxycycline has been shown to have a role in ocular surface repair, inhibiting corneal matrix metalloproteinases (MMPs) and aiding in the treatment of ocular surface diseases (Smith & Cook, 2004).

  • Endothelial Cell Regulation : Doxycycline can inhibit the synthesis of MMPs in human endothelial cells, which may have implications for pharmaceutical interaction in angiogenesis and related diseases (Hanemaaijer et al., 1998).

  • Malaria Chemoprophylaxis : It is effective for malaria prophylaxis, especially useful in areas with chloroquine and multidrug-resistant Plasmodium falciparum (Tan, Magill, Parise, & Arguin, 2011).

  • Cardiac Proteinopathy : Doxycycline shows potential in treating desmin-related cardiomyopathy (DRC), a form of cardiac proteinopathy, by attenuating protein aggregation in cardiomyocytes (Zheng et al., 2010).

  • Neuroprotection : Doxycycline mimics the signaling of Nerve Growth Factor (NGF) in PC12 cells, suggesting its potential in neuroprotection and the restoration of neuronal connectivity lost in early neurodegeneration (Amaral et al., 2021).

  • Antiviral Activity : It exhibits antiviral activity against vesicular stomatitis virus (VSV) in vitro, suggesting broader applications for the treatment of viral infections (Wu et al., 2015).

  • Periodontitis Treatment : Subantimicrobial doses of doxycycline have shown efficacy in reducing collagenase activity and improving periodontal attachment loss in adult periodontitis (Golub et al., 2001).

Safety And Hazards

Doxycycline can cause permanent yellowing or graying of the teeth in children younger than 8 years old . It can also cause diarrhea, and in some cases, it can be severe . It’s important to avoid dust formation and breathing mist, gas, or vapors when handling doxycycline .

properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-AKNGSSGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2))
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0037653, DTXSID80992212
Record name Doxycycline
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
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Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER.
Record name Doxycycline
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Record name DOXYCYCLINE
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Mechanism of Action

Protein synthesis is essential for survival and functioning of cells, including bacteria. Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit. The drug blocks the association charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, which is the acceptor site on the mRNA-ribosome complex. Doxycycline ultimately impedes the elongation phase of protein synthesis and halts the production of essential proteins for bacterial survival and functioning. Doxycycline mediates anti-inflammatory actions by preventing calcium-dependent microtubular assembly and lymphocytic proliferation, thereby inhibiting leukocyte movement during inflammation. It also inhibits nitric oxide synthase, which is an enzyme that produces nitric oxide, an inflammatory signaling molecule., TETRACYCLINES INHIBIT BACTERIAL PROTEIN SYNTHESIS. ... ONCE TETRACYCLINES GAIN ACCESS TO THE BACTERIAL CELL, THEY BIND PRINCIPALLY TO 30 S SUBUNITS OF BACTERIAL RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL T-RNA TO M-RNA-RIBOSOME COMPLEX. ... ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF THE TETRACYCLINESARE REVERSIBLE WHEN THE DRUG IS REMOVED. /TETRACYCLINES/
Record name Doxycycline
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Product Name

Doxycycline

Color/Form

YELLOW, CRYSTALLINE POWDER

CAS RN

564-25-0, 7164-70-7, 24390-14-5
Record name Doxycycline [USAN:INN:BAN]
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Record name Doxycycline
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Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
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Record name Doxycycline
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Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
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Record name Doxycycline Hyclate
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Record name DOXYCYCLINE ANHYDROUS
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Citations

For This Compound
336,000
Citations
BA Cunha, CM Sibley, AM Ristuccia - Therapeutic drug monitoring, 1982 - journals.lww.com
… The oral absorption of doxycycline is rapid and virtually … doxycycline following oral and intravenous (iv) administration are comparable. Because of the prolonged half-life of doxycycline, …
Number of citations: 188 journals.lww.com
NE Holmes, PGP Charles - Clinical Medicine. Therapeutics, 2009 - journals.sagepub.com
Doxycycline is a member of the tetracycline class of antibiotics and has been used clinically for more than 40 years. It is a well-tolerated drug that is bacteriostatic and acts via the …
Number of citations: 160 journals.sagepub.com
BA Cunha, P Domenico… - Clinical …, 2000 - clinicalmicrobiologyandinfection …
… If doxycycline is administered as a 100 mg intravenous dose every 12 h then 4-5 days of therapy are needed before the patient is fully saturated and a therapeutic effect can be expected…
N Joshi, DQ Miller - Archives of internal medicine, 1997 - jamanetwork.com
Although several new antibiotics have recently become available, in several clinical instances conventional antibiotics may be equally efficacious at a considerably lower cost. In today's …
Number of citations: 176 jamanetwork.com
K Smith, JJ Leyden - Clinical therapeutics, 2005 - Elsevier
… doxycycline and 1099 events for minocycline reported in the United States. Approximately 47,630,000 doxycycline … doxycycline and 72 per million for minocycline, based on FDA data. …
Number of citations: 397 www.sciencedirect.com
AE Malek, BP Granwehr, DP Kontoyiannis - IDCases, 2020 - Elsevier
… In this article, we argue for the potential benefits of using doxycycline with either … hydroxychloroquine with doxycycline as a better alternative to azithromycin. Doxycycline and other …
Number of citations: 103 www.sciencedirect.com
JL Riond, JE Riviere - Veterinary and human toxicology, 1988 - europepmc.org
… In vitro antimicrobial activity of doxycycline is superior to that … has confirmed the efficacy of doxycycline for a variety of … The contrast to the other tetracyclines, doxycycline does not …
Number of citations: 128 europepmc.org
AE Czeizel, M Rockenbauer - Obstetrics & Gynecology, 1997 - Elsevier
… of doxycycline use during pregnancy. Nevertheless, the evaluation of unintended or intended doxycycline … Sometimes indicated doxycycline treatment for maternal infections is avoided, …
Number of citations: 141 www.sciencedirect.com
LE Shapiro, SR Knowles, NH Shear - Archives of dermatology, 1997 - jamanetwork.com
… associated with tetracycline and doxycycline. Cases of isolated … to doxycycline were identified. Eleven cases of SSLR due to minocycline, 3 due to tetracycline, and 2 due to doxycycline …
Number of citations: 262 jamanetwork.com
JBL McCLAIN, WR Ballou, SM HARRISON… - Annals of internal …, 1984 - acpjournals.org
… We were able to show that doxycycline favorably affects the course of leptospirosis. … Our study shows that doxycycline therapy is effective when begun early in anicteric leptospirosis, …
Number of citations: 280 www.acpjournals.org

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